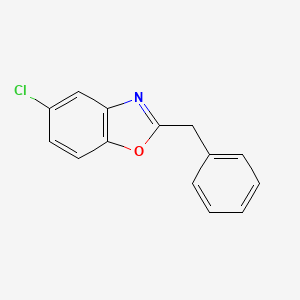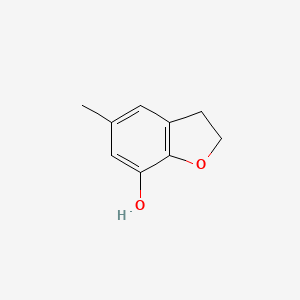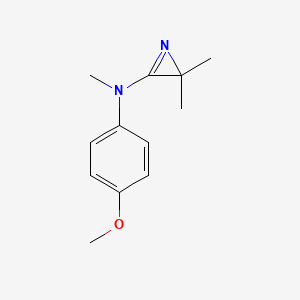![molecular formula C12H15N3O4 B6613375 ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate CAS No. 93185-75-2](/img/structure/B6613375.png)
ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is an organic compound with the molecular formula C12H15N3O4. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-4-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone group can be reduced to a hydrazine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate involves its interaction with specific molecular targets. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but with different substitution patterns on the aromatic ring.
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate: Similar hydrazone structure but with a chloro substituent
Uniqueness
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2E)-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-11-6-5-10(15(17)18)7-8(11)2/h5-7,14H,4H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMQMGLYROKWGF-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)

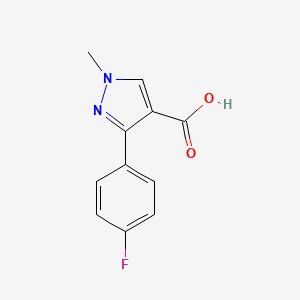

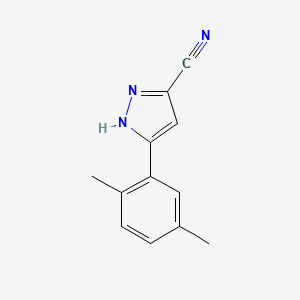
![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)
![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
